Sel d'acide oxalomaléique trisodique

Vue d'ensemble

Description

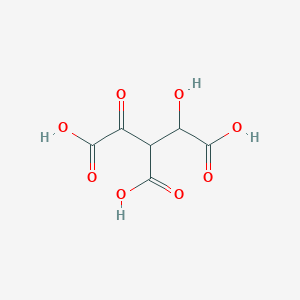

Le sel de sodium de l'acide oxalomaléique, également connu sous le nom de sel trisodique de l'acide 3-carboxy-3-désoxy-2-pentulosarique, est un composé cristallin de formule moléculaire C6H3Na3O8 et de masse moléculaire 272,05 g/mol . Il est principalement connu pour son rôle d'inhibiteur de l'aconitase, ce qui est significatif dans la recherche biochimique .

Applications De Recherche Scientifique

Oxalomalic acid sodium salt has a wide range of scientific research applications:

Chemistry: It is used as a chelating agent and in the study of metal ion interactions.

Medicine: It is used in research related to iron metabolism and glutamate secretion in various cell types.

Industry: It finds applications in polymer synthesis and catalytic reactions.

Mécanisme D'action

Target of Action

Oxalomalic acid trisodium salt primarily targets aconitase and NADP-dependent isocitrate dehydrogenase . Aconitase is an enzyme that catalyzes the isomerization of citrate to isocitrate in the first step of the citric acid cycle . NADP-dependent isocitrate dehydrogenase is an enzyme that catalyzes the oxidative decarboxylation of isocitrate, producing alpha-ketoglutarate (α-ketoglutarate) and CO2 .

Mode of Action

Oxalomalic acid trisodium salt acts as an inhibitor of aconitase and NADP-dependent isocitrate dehydrogenase . It suppresses nitrite production and the expression of inducible nitric oxide synthase (iNOS) protein in lipopolysaccharide-activated J774 macrophages .

Biochemical Pathways

The compound affects the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. By inhibiting aconitase and NADP-dependent isocitrate dehydrogenase, oxalomalic acid trisodium salt disrupts the normal functioning of this cycle .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The inhibition of aconitase and NADP-dependent isocitrate dehydrogenase by oxalomalic acid trisodium salt leads to a decrease in the production of nitrite and the expression of iNOS protein in lipopolysaccharide-activated J774 macrophages . This could potentially affect the immune response, as nitric oxide produced by iNOS plays a crucial role in host defense .

Analyse Biochimique

Biochemical Properties

Oxalomalic acid trisodium salt plays a crucial role in biochemical reactions by inhibiting enzymes such as aconitase and NADP-dependent isocitrate dehydrogenase . Aconitase catalyzes the isomerization of citrate to isocitrate, a key step in the citric acid cycle. By inhibiting aconitase, oxalomalic acid trisodium salt disrupts this cycle, affecting cellular energy production. Additionally, it inhibits NADP-dependent isocitrate dehydrogenase, which is involved in the conversion of isocitrate to α-ketoglutarate, another critical step in the citric acid cycle .

Cellular Effects

Oxalomalic acid trisodium salt has notable effects on various cell types and cellular processes. It has been shown to reduce nitrite production and inducible nitric oxide synthase (iNOS) protein expression in lipopolysaccharide-activated J774 macrophages . This indicates its potential role in modulating inflammatory responses. Furthermore, oxalomalic acid trisodium salt affects cellular metabolism by inhibiting key enzymes in the citric acid cycle, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, oxalomalic acid trisodium salt exerts its effects through enzyme inhibition. It binds to aconitase and NADP-dependent isocitrate dehydrogenase, preventing their catalytic activities . This inhibition disrupts the conversion of citrate to isocitrate and subsequently affects the entire citric acid cycle. Additionally, oxalomalic acid trisodium salt modulates the RNA-binding activity of iron-regulatory proteins, influencing iron metabolism and glutamate production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxalomalic acid trisodium salt can vary over time. It is relatively stable under recommended storage conditions, with a stability of up to four years . Its inhibitory effects on enzymes may diminish over extended periods, necessitating fresh preparations for long-term experiments. Studies have shown that oxalomalic acid trisodium salt can maintain its inhibitory effects on aconitase and NADP-dependent isocitrate dehydrogenase for several hours to days, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of oxalomalic acid trisodium salt in animal models vary with dosage. At lower concentrations, it effectively inhibits aconitase and NADP-dependent isocitrate dehydrogenase, leading to altered metabolic flux and energy production . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and potential adverse effects on organ function. Careful dosage optimization is essential to balance its inhibitory effects with potential toxicity in animal studies .

Metabolic Pathways

Oxalomalic acid trisodium salt is involved in the citric acid cycle, where it inhibits aconitase and NADP-dependent isocitrate dehydrogenase . These enzymes are critical for the conversion of citrate to isocitrate and isocitrate to α-ketoglutarate, respectively. By inhibiting these steps, oxalomalic acid trisodium salt affects the overall metabolic flux and energy production within cells .

Transport and Distribution

Within cells and tissues, oxalomalic acid trisodium salt is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Its distribution is influenced by factors such as cellular metabolism, enzyme activity, and the presence of specific transporters .

Subcellular Localization

Oxalomalic acid trisodium salt exhibits specific subcellular localization, primarily within the mitochondria, where the citric acid cycle occurs . Its activity and function are influenced by its localization, as it directly interacts with mitochondrial enzymes such as aconitase and NADP-dependent isocitrate dehydrogenase . Targeting signals and post-translational modifications may also play a role in directing oxalomalic acid trisodium salt to specific compartments within the cell .

Méthodes De Préparation

La préparation du sel de sodium de l'acide oxalomaléique implique généralement plusieurs étapes. Une méthode courante comprend la déshydratation sélective et la carbonylation de l'acide oxalomaléique, suivies de réactions de neutralisation acide-base . Les méthodes de production industrielle ne sont pas largement documentées, mais la synthèse en laboratoire implique souvent l'utilisation de l'oxaloacétate et du glyoxylate comme matières premières .

Analyse Des Réactions Chimiques

Le sel de sodium de l'acide oxalomaléique subit plusieurs types de réactions chimiques:

Oxydation et réduction:

Réactions de substitution: Il peut subir des réactions de substitution, en particulier impliquant ses groupes carboxyles.

Applications de la recherche scientifique

Le sel de sodium de l'acide oxalomaléique a une large gamme d'applications de recherche scientifique:

Chimie: Il est utilisé comme agent chélateur et dans l'étude des interactions entre ions métalliques.

Industrie: Il trouve des applications dans la synthèse des polymères et les réactions catalytiques.

Mécanisme d'action

Le sel de sodium de l'acide oxalomaléique exerce ses effets en inhibant l'aconitase et l'isocitrate déshydrogénase dépendante du NADP. Ces enzymes sont cruciales dans le cycle de l'acide citrique, et leur inhibition affecte la conversion du citrate en isocitrate . Cette inhibition conduit à une diminution de l'activité de liaison de la protéine régulatrice du fer 1 (IRP1) et à une réduction de la sécrétion de glutamate dans les cellules cultivées .

Comparaison Avec Des Composés Similaires

Le sel de sodium de l'acide oxalomaléique est unique en raison de son double inhibition de l'aconitase et de l'isocitrate déshydrogénase dépendante du NADP. Les composés similaires comprennent:

Oxaloacétate: Un précurseur dans la synthèse du sel de sodium de l'acide oxalomaléique.

Glyoxylate: Un autre précurseur utilisé dans sa synthèse.

γ-Hydroxy-α-oxoglutarate: Un composé présentant des effets inhibiteurs similaires sur l'aconitase.

Propriétés

IUPAC Name |

trisodium;1-hydroxy-3-oxopropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8.3Na/c7-2(5(11)12)1(4(9)10)3(8)6(13)14;;;/h1-2,7H,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDSCXNEGCRTMS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Na3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

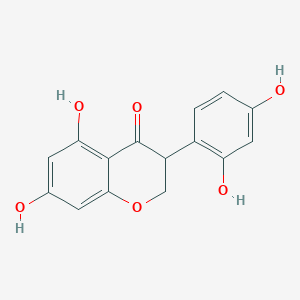

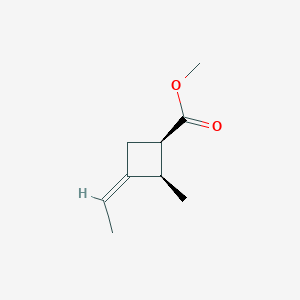

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)